molecular formula C6H9NS B13007138 Thiane-3-carbonitrile

Thiane-3-carbonitrile

Cat. No.: B13007138
M. Wt: 127.21 g/mol
InChI Key: RFRHMBWGTCFQEY-UHFFFAOYSA-N
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Description

Tetrahydro-2H-thiopyran-3-carbonitrile is a heterocyclic compound containing sulfur It is characterized by a six-membered ring structure with a sulfur atom and a nitrile group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-2H-thiopyran-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloropropionitrile with sodium sulfide, followed by cyclization under acidic conditions. Another approach involves the use of thiolactones as starting materials, which undergo nucleophilic substitution reactions to form the desired thiopyran ring.

Industrial Production Methods: Industrial production of Tetrahydro-2H-thiopyran-3-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Types of Reactions:

    Oxidation: Tetrahydro-2H-thiopyran-3-carbonitrile can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiopyrans.

Scientific Research Applications

Tetrahydro-2H-thiopyran-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tetrahydro-2H-thiopyran-3-carbonitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile, participating in reactions with electrophilic centers. Additionally, the sulfur atom in the thiopyran ring can engage in coordination with metal ions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

  • Tetrahydro-4H-thiopyran-4-carbonitrile
  • Tetrahydro-2H-thiopyran-4-carbonitrile
  • Tetrahydro-4H-thiopyran-3-carbonitrile

Uniqueness: Tetrahydro-2H-thiopyran-3-carbonitrile is unique due to the position of the nitrile group on the third carbon atom, which influences its chemical reactivity and potential applications. Compared to its analogs, it may exhibit different biological activities and synthetic utility, making it a valuable compound for further research and development.

Properties

IUPAC Name

thiane-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c7-4-6-2-1-3-8-5-6/h6H,1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRHMBWGTCFQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CSC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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